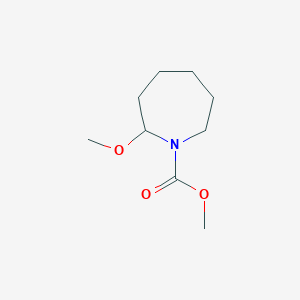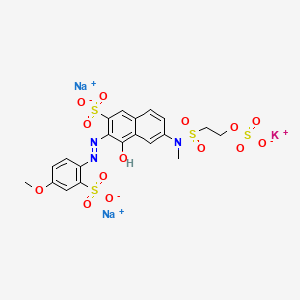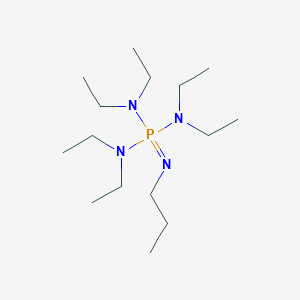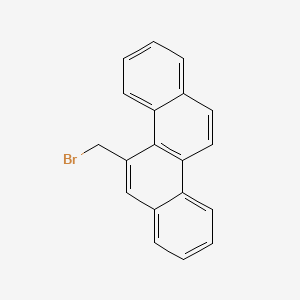![molecular formula C10H12ClNO B14415105 2-Butanone, 4-[(4-chlorophenyl)amino]- CAS No. 85937-41-3](/img/structure/B14415105.png)
2-Butanone, 4-[(4-chlorophenyl)amino]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butanone, 4-[(4-chlorophenyl)amino]- is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a butanone group attached to an amino-substituted chlorophenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Reduction of Benzalacetone: One method involves the reduction of the corresponding benzalacetone using suitable reducing agents.
Catalyzed Decarbonylation: Another method includes the catalyzed decarbonylation of 4-chlorophenylacetaldehyde in the presence of 2,4-pentanedione.
Reaction with 4-Chlorobenzyl Chloride: This involves the reaction of 4-chlorobenzyl chloride with 2,4-pentanedione under basic catalysis (potassium carbonate in ethanol).
Reaction with Ethyl 3-Oxobutanoate: This method uses 4-chlorobenzyl chloride reacting with ethyl 3-oxobutanoate under basic catalysis (lithium hydroxide).
Reaction with Methyllithium: The reaction of 3-(4-chlorophenyl)-propanoic acid with methyllithium is another synthetic route.
Industrial Production Methods
The industrial production of 2-Butanone, 4-[(4-chlorophenyl)amino]- typically involves large-scale synthesis using the aforementioned methods, optimized for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically involving the butanone group.
Reduction: Reduction reactions can target the ketone group, converting it to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation and nitration, respectively.
Major Products
Oxidation: Products include carboxylic acids or other oxidized derivatives.
Reduction: Alcohols are the primary products.
Substitution: Halogenated or nitrated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
2-Butanone, 4-[(4-chlorophenyl)amino]- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Butanone, 4-[(4-chlorophenyl)amino]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways depend on the specific application and the biological system involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Butanone, 4-(4-methoxyphenyl)-: This compound has a methoxy group instead of a chloro group on the aromatic ring.
3-Amino-4-oxybenzyl-2-butanone: Another similar compound with different substituents on the aromatic ring.
Uniqueness
2-Butanone, 4-[(4-chlorophenyl)amino]- is unique due to the presence of the chloro group, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and potentially useful in specific applications where the chloro group plays a critical role.
Eigenschaften
CAS-Nummer |
85937-41-3 |
|---|---|
Molekularformel |
C10H12ClNO |
Molekulargewicht |
197.66 g/mol |
IUPAC-Name |
4-(4-chloroanilino)butan-2-one |
InChI |
InChI=1S/C10H12ClNO/c1-8(13)6-7-12-10-4-2-9(11)3-5-10/h2-5,12H,6-7H2,1H3 |
InChI-Schlüssel |
RVJYAGPYRPAWPI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CCNC1=CC=C(C=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4E)-4-[(2-Aminoethyl)imino]pentan-2-one](/img/structure/B14415027.png)
![N-(2-Methylphenyl)-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14415033.png)
![4-[2-(Propan-2-yl)-1,3-dioxolan-2-yl]butan-2-one](/img/structure/B14415041.png)

![2-[(Octadec-11-yn-1-yl)oxy]oxane](/img/structure/B14415056.png)
![2-[4-(Diphenylmethylidene)piperidin-1-yl]acetamide](/img/structure/B14415059.png)

![2-[(2,5-Dimethylphenyl)methanesulfonyl]-4,5-dimethyl-1-oxo-1lambda~5~-pyridine](/img/structure/B14415067.png)
![N-(4-Methoxyphenyl)-1,1-dimethyl-1-[(propan-2-yl)oxy]silanamine](/img/structure/B14415068.png)




![2-[(Naphthalen-2-yl)oxy]-5-nitropyridine](/img/structure/B14415113.png)
